molecular formula C5H10O B2736727 [(1R,2S)-rel-2-methylcyclopropyl]methanol CAS No. 21003-35-0

[(1R,2S)-rel-2-methylcyclopropyl]methanol

Cat. No.: B2736727
CAS No.: 21003-35-0
M. Wt: 86.13 g/mol
InChI Key: SHEINYPABNPRPM-RFZPGFLSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(1R,2S)-rel-2-methylcyclopropyl]methanol is an organic compound with the molecular formula C5H10O It is a cyclopropyl derivative, characterized by a cyclopropane ring substituted with a methyl group and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,2S)-rel-2-methylcyclopropyl]methanol typically involves the cyclopropanation of suitable precursors. One common method is the reaction of an alkene with a diazo compound in the presence of a catalyst, such as a transition metal complex. The reaction conditions often include a solvent like dichloromethane and temperatures ranging from -78°C to room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

[(1R,2S)-rel-2-methylcyclopropyl]methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.

    Reduction: Reagents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are employed.

    Substitution: Conditions may include the use of strong acids or bases, and reagents like SOCl2 (Thionyl chloride) for halogenation.

Major Products

    Oxidation: Formation of 2-methylcyclopropanone.

    Reduction: Formation of 2-methylcyclopropane.

    Substitution: Formation of 2-methylcyclopropyl halides or amines.

Scientific Research Applications

[(1R,2S)-rel-2-methylcyclopropyl]methanol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(1R,2S)-rel-2-methylcyclopropyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

[(1R,2S)-rel-2-methylcyclopropyl]methanol can be compared with other cyclopropyl derivatives, such as:

    Cyclopropylmethanol: Lacks the methyl substitution, leading to different reactivity and properties.

    2-Methylcyclopropanol: Similar structure but different stereochemistry, affecting its chemical behavior and applications.

    Cyclopropanemethanol: Another related compound with distinct functional groups and reactivity.

The uniqueness of this compound lies in its specific stereochemistry and the presence of both a methyl and a methanol group, which confer unique chemical and biological properties.

Properties

CAS No.

21003-35-0

Molecular Formula

C5H10O

Molecular Weight

86.13 g/mol

IUPAC Name

[(1S,2R)-2-methylcyclopropyl]methanol

InChI

InChI=1S/C5H10O/c1-4-2-5(4)3-6/h4-6H,2-3H2,1H3/t4-,5-/m1/s1

InChI Key

SHEINYPABNPRPM-RFZPGFLSSA-N

SMILES

CC1CC1CO

Isomeric SMILES

C[C@@H]1C[C@@H]1CO

Canonical SMILES

CC1CC1CO

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.